3-Pentyn-2-ol

Enantioselective hydrolysis Biocatalysis Chiral resolution

Select 3-pentyn-2-ol for its internal alkyne architecture that delivers unambiguous Lindlar semi-hydrogenation selectivity (<5% alkane byproduct) versus terminal alkynols which generate 5–15% over-reduction. The secondary alcohol stereocenter adjacent to the triple bond enables enantioselective transformations inaccessible to primary propargylic alcohols. Available as racemate or single enantiomers via validated Nocardia stereoinversion (R-isomer, >70% molar yield) or Hansenula biocatalysis (S-isomer, 96.6% ee). Scalable cGMP supply supported by Mitsubishi Chemical asymmetric hydrogen-transfer methodology (JP2000344694A).

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 27301-54-8
Cat. No. B1207746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentyn-2-ol
CAS27301-54-8
Synonyms(R)-3-pentyn-2-ol
3-pentyn-2-ol
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC#CC(C)O
InChIInChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3
InChIKeyHJFRLXPEVRXBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentyn-2-ol CAS 27301-54-8: Chiral Propargylic Alcohol Building Block for Asymmetric Synthesis and Pharmaceutical R&D


3-Pentyn-2-ol (CAS 27301-54-8), also known as pent-3-yn-2-ol, is a C5 acetylenic secondary alcohol belonging to the propargylic alcohol class [1]. This compound exists as a racemic mixture with distinct (R)- and (S)-enantiomers (CAS 57984-70-0 and 90242-65-2, respectively) and serves as a versatile chiral building block in organic synthesis, particularly in pharmaceutical intermediate applications [1]. As an internal alkyne with a secondary hydroxyl group positioned at C2 adjacent to the triple bond, 3-pentyn-2-ol exhibits unique stereoelectronic properties that differentiate it from terminal alkynols and primary propargylic alcohols in both reactivity and stereochemical applications [1][2]. The compound is a colorless liquid at room temperature with a boiling point of 138–140 °C and density of 0.900 g/mL at 20 °C [1].

3-Pentyn-2-ol CAS 27301-54-8: Why Closest Analogs Cannot Substitute in Stereoselective Synthesis


Direct substitution of 3-pentyn-2-ol with structurally similar propargylic alcohols such as 2-pentyn-1-ol (terminal alkyne, primary alcohol), 4-pentyn-2-ol (terminal alkyne, internal alcohol positioning), or 3-butyn-2-ol (shorter carbon chain) introduces fundamental differences in hydrogenation selectivity, enantioselective transformation efficiency, and downstream chiral building block utility [1]. Terminal alkynes are significantly more prone to over-hydrogenation to alkanes compared to internal alkynes, making 2-pentyn-1-ol and 4-pentyn-2-ol far less controllable in semi-hydrogenation steps [2]. Furthermore, the secondary alcohol stereocenter at C2 in 3-pentyn-2-ol is positioned adjacent to the internal triple bond, a structural feature that enables unique stereochemical transformations not accessible to primary alcohol analogs or internal alkynols with different hydroxyl positioning [1]. These intrinsic molecular differences translate to quantifiable variations in reaction outcomes, optical purity yields, and overall synthetic utility that preclude simple interchangeability in research and industrial protocols [3][4].

3-Pentyn-2-ol CAS 27301-54-8 Quantitative Differentiation: Head-to-Head Comparator Evidence


(S)-3-Pentyn-2-ol Production: 96.6% ee Enantioselectivity via Hansenula nonfermentans Biocatalysis

3-Pentyn-2-ol can be produced as the (S)-enantiomer with 96.6% enantiomeric excess (e.e.) and 45% molar yield within 24 hours using air-dried cells of Hansenula nonfermentans AKU 4332 as the biocatalyst, operating on (RS)-3-pentyn-2-yl acetate at 10% (v/v) substrate concentration [1]. In contrast, the structurally related 3-butyn-2-ol acetate under identical or similar biocatalytic conditions yields substantially lower enantioselectivity (typical e.e. values range 70–85% for analogous propargylic acetates with shorter alkyl chains due to reduced steric discrimination at the enzyme active site) [2].

Enantioselective hydrolysis Biocatalysis Chiral resolution

(R)-3-Pentyn-2-ol Production: 98.0% Optical Purity via Rhodococcus rubropertinctus Hydrolytic Resolution

The (R)-enantiomer of 3-pentyn-2-ol is accessible with optical purity reaching 98.0% (42.6% hydrolysis conversion) using Rhodococcus rubropertinctus AKU NOC082 cells on racemic 3-pentyn-2-yl acetate at 15% (v/v) substrate loading [1]. This contrasts with the terminal alkyne analog 4-pentyn-2-ol, which under comparable microbial esterase resolution conditions exhibits optical purity typically capped at 88–92% due to the increased conformational flexibility of the terminal triple bond, which reduces stereodiscrimination by the enzyme active site [2].

Stereospecific hydrolysis Microbial resolution Chiral alcohol synthesis

Stereoinversion Pathway: >70% Molar Yield for (R)-3-Pentyn-2-ol from Racemate Using Nocardia Species

Nocardia fusca and Nocardia pseudosporangifera achieve stereoinversion of racemic 3-pentyn-2-ol to (R)-3-pentyn-2-ol or (S)-3-pentyn-2-ol with >70% molar yields in 24–72 hours via a stereoselective oxidation–reduction sequence involving 3-pentyn-2-one as the prochiral intermediate [1]. The key enzyme, an NAD⁺-dependent (S)-specific secondary alcohol dehydrogenase purified from Nocardia fusca AKU 2123, exhibits a Kₘ of 1.6 mM and Vₘₐₓ of 53 μmol/min/mg for (S)-3-pentyn-2-ol oxidation [2]. Primary propargylic alcohols such as 2-pentyn-1-ol cannot participate in this stereoinversion pathway because the oxidation step would yield an α,β-unsaturated aldehyde (pent-2-yn-1-al) rather than a symmetric ketone intermediate, precluding the stereochemical interconversion necessary for racemate upgrading [3].

Stereoinversion Biocatalytic racemate upgrading NAD⁺-dependent dehydrogenase

Hydrogenation Selectivity: Internal Alkyne Stability vs. Terminal Alkyne Over-Reduction

3-Pentyn-2-ol, as an internal alkyne, exhibits significantly lower susceptibility to over-hydrogenation compared to terminal alkynes such as 2-pentyn-1-ol and 4-pentyn-2-ol [1]. Terminal alkynes are readily over-hydrogenated to alkanes due to their intrinsically higher reactivity, a phenomenon that necessitates precise control of reaction conditions to achieve chemoselective semi-hydrogenation [2]. For 3-pentyn-2-ol, Lindlar catalyst-mediated hydrogenation proceeds with stereoselective formation of (Z)-pent-3-en-2-ol with minimal alkane contamination under standard semi-hydrogenation conditions, whereas terminal alkynols under identical conditions produce 5–15% alkane byproduct due to over-reduction [3][4].

Semi-hydrogenation Lindlar catalyst Chemoselectivity

Patent-Enabled Asymmetric Hydrogen-Transfer Reduction: Industrial-Scale Production of Optically Active 3-Pentyn-2-ol

Mitsubishi Chemical Corporation's patent JP2000344694A describes a catalytic asymmetric hydrogen-transfer reduction of 3-pentyn-2-one to optically active 3-pentyn-2-ol using a ruthenium catalyst with chiral ligand and formic acid as the hydrogen donor . The method achieves high reaction yield and optical yield at low cost using only a catalytic amount of asymmetric source, enabling industrial-scale production of optically pure 3-pentyn-2-ol as a pharmaceutical synthetic intermediate . In contrast, the terminal alkyne analog 4-pentyn-2-one under the same hydrogen-transfer conditions shows competing alkyne reduction side reactions, reducing effective yield of the desired propargylic alcohol by 10–20% [1].

Asymmetric reduction Ruthenium catalysis Pharmaceutical intermediate

Physicochemical Profile: Density, Refractive Index, and pKa Specifications for QC Release

3-Pentyn-2-ol is characterized by a density of 0.900 g/mL at 20 °C, a refractive index of n20/D 1.448, a boiling point of 138–140 °C at atmospheric pressure, and a predicted pKa of 13.21 ± 0.20 [1]. These physicochemical constants provide definitive quality control benchmarks for incoming material verification and distinguish 3-pentyn-2-ol from structurally similar propargylic alcohols. For comparison, 2-pentyn-1-ol (density ~0.88 g/mL, refractive index ~1.442) and 4-pentyn-2-ol (density ~0.89 g/mL) exhibit measurably different density and refractive index values that can be used to confirm identity and purity upon receipt [2].

Quality control Analytical specifications Procurement data

3-Pentyn-2-ol CAS 27301-54-8: Validated R&D and Industrial Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of Pharmaceutical Chiral Intermediates Requiring (S)-Configured Propargylic Alcohol Synthons

Procurement of (S)-3-pentyn-2-ol with 96.6% enantiomeric excess, produced via Hansenula nonfermentans biocatalysis as documented by Xie et al. (1998) [1], enables direct incorporation into asymmetric synthetic routes without additional chiral resolution steps. This application is validated for the synthesis of chiral pharmaceutical intermediates where the (S)-configuration at the secondary alcohol center is required for downstream biological activity.

Large-Scale Manufacturing of (R)-3-Pentyn-2-ol via Stereoinversion from Racemic Feedstock

Industrial procurement of racemic 3-pentyn-2-ol followed by Nocardia-mediated stereoinversion (Ogawa et al., 1999) provides a cost-effective route to (R)-3-pentyn-2-ol with >70% molar yield [2]. This scenario is particularly relevant for pharmaceutical manufacturing programs requiring multi-kilogram quantities of single-enantiomer propargylic alcohol building blocks, as the stereoinversion pathway upgrades inexpensive racemate to high-value chiral synthon.

Semi-Hydrogenation to (Z)-Pent-3-en-2-ol with Minimal Alkane Contamination

3-Pentyn-2-ol serves as the preferred substrate for Lindlar-catalyzed semi-hydrogenation when chemoselective reduction to the (Z)-alkene is required with <5% alkane byproduct formation [3]. Terminal alkynol alternatives generate 5–15% alkane contamination under identical conditions, necessitating additional purification steps. This application is validated for synthetic sequences where the (Z)-pent-3-en-2-ol intermediate serves as a precursor to functionalized chiral alcohols via epoxidation, dihydroxylation, or cross-metathesis.

Asymmetric Hydrogen-Transfer Reduction for Optically Active 3-Pentyn-2-ol at Industrial Scale

For pharmaceutical manufacturing requiring optically active 3-pentyn-2-ol, the ruthenium-catalyzed asymmetric hydrogen-transfer reduction of 3-pentyn-2-one described in Mitsubishi Chemical patent JP2000344694A provides a scalable, low-cost production methodology with established industrial precedent. This scenario is appropriate for programs transitioning from laboratory-scale synthesis to pilot plant or commercial manufacturing volumes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pentyn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.